Balanced Pan-RAF Inhibition vs. BRAFV600E-Selective Agents: Biochemical IC50 Head-to-Head Comparison
XL-281 exhibits a balanced pan-RAF inhibition profile, with IC50 values of 2.6 nM (CRAF), 4.5 nM (wild-type B-RAF), and 6.0 nM (B-RAFV600E), representing a maximum potency spread of only ~2.3-fold across all three RAF isoforms [1]. In contrast, vemurafenib (PLX4032) shows strong bias toward B-RAFV600E (IC50 31 nM) with substantially weaker activity on CRAF (IC50 48 nM, ~1.5× higher) and wild-type B-RAF (IC50 100 nM, ~3.2× higher than B-RAFV600E and ~16.7× higher than XL-281's WT B-RAF IC50) . Dabrafenib displays an even more extreme selectivity gradient: B-RAFV600E IC50 of 0.65 nM vs. CRAF IC50 of 5.0 nM, a ~7.7-fold selectivity window, and vs. wild-type B-RAF IC50 of 3.2 nM [2]. Sorafenib, a multi-kinase inhibitor, inhibits RAF-1/CRAF with IC50 of 6 nM (approximately 2.3-fold weaker than XL-281 on CRAF) and wild-type B-RAF with IC50 of 22 nM (approximately 4.9-fold weaker than XL-281 on WT B-RAF) . XL-281 is thus the only agent among these comparators to achieve sub-10 nM potency uniformly across CRAF, wild-type B-RAF, and mutant B-RAFV600E with near-equivalent inhibition.
| Evidence Dimension | Biochemical IC50 across RAF isoforms (CRAF, WT B-RAF, B-RAFV600E) |
|---|---|
| Target Compound Data | XL-281: CRAF IC50 = 2.6 nM, WT B-RAF IC50 = 4.5 nM, B-RAFV600E IC50 = 6.0 nM [1] |
| Comparator Or Baseline | Vemurafenib: BRAFV600E IC50 = 31 nM, CRAF IC50 = 48 nM, WT B-RAF IC50 = 100 nM ; Dabrafenib: BRAFV600E IC50 = 0.65 nM, WT B-RAF IC50 = 3.2 nM, CRAF IC50 = 5.0 nM [2]; Sorafenib: RAF-1/CRAF IC50 = 6 nM, WT B-RAF IC50 = 22 nM, BRAFV600E IC50 = 38 nM |
| Quantified Difference | XL-281 WT B-RAF IC50 is ~22× lower than vemurafenib WT B-RAF; XL-281 CRAF IC50 is ~2.3× lower than sorafenib CRAF; XL-281 isoform potency spread (2.3×) vs. vemurafenib (3.2×), dabrafenib (7.7×), sorafenib (6.3×) |
| Conditions | Biochemical cell-free kinase inhibition assays; IC50 values from independent published studies using recombinant RAF kinase proteins |
Why This Matters
Researchers studying RAS/RAF-driven tumors where CRAF or wild-type B-RAF signaling is the dominant oncogenic driver—rather than exclusively B-RAFV600E—require pan-RAF coverage that vemurafenib and dabrafenib cannot provide; XL-281 is one of the few tool compounds delivering balanced, sub-10 nM pan-RAF inhibition.
- [1] Dickson MA, Gordon MS, Edelman G, et al. Phase I study of XL281 (BMS-908662), a potent oral RAF kinase inhibitor, in patients with advanced solid tumors. Invest New Drugs. 2015;33(2):349-356. doi:10.1007/s10637-014-0191-5 View Source
- [2] Dabrafenib IC50: B-RAFV600E 0.65 nM, WT B-RAF 3.2 nM, C-RAF 5.0 nM. NCATS Inxight Drugs; DrugCentral. View Source
